molecular formula C21H22IN3O4 B11505422 Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(2-{[(3-iodophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11505422
M. Wt: 507.3 g/mol
InChI Key: CUJDAXVGIXIEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a benzamide group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzamide intermediate. The benzamide is then coupled with a piperazine derivative under specific reaction conditions. Common reagents used in these reactions include ethyl chloroformate, iodine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The iodine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce an azide group in place of the iodine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. The piperazine ring can act as a ligand for various receptors, while the benzamide group may facilitate binding to proteins or enzymes. The iodine atom could also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[2-(3-CHLOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE: Similar structure but with a chlorine atom instead of iodine.

    ETHYL 4-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE: Similar structure but with a fluorine atom instead of iodine.

    ETHYL 4-[2-(3-BROMOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in ETHYL 4-[2-(3-IODOBENZAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE makes it unique compared to its analogs with different halogens. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and binding characteristics, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H22IN3O4

Molecular Weight

507.3 g/mol

IUPAC Name

ethyl 4-[2-[(3-iodobenzoyl)amino]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H22IN3O4/c1-2-29-21(28)25-12-10-24(11-13-25)20(27)17-8-3-4-9-18(17)23-19(26)15-6-5-7-16(22)14-15/h3-9,14H,2,10-13H2,1H3,(H,23,26)

InChI Key

CUJDAXVGIXIEOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.